molecular formula C11H17IN2O3 B2956028 tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate CAS No. 1108723-76-7

tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Cat. No.: B2956028
CAS No.: 1108723-76-7
M. Wt: 352.172
InChI Key: PEOASTQODDPYFY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a chiral carbamate derivative featuring a 1,3-oxazole core substituted with an iodomethyl group at the 4-position and a tert-butyloxycarbonyl (Boc)-protected ethylamine moiety at the 2-position. Its molecular formula is C₁₁H₁₇IN₂O₃, with a molecular weight of 376.17 g/mol (CAS: 1393330-36-3) . The compound’s stereochemistry is defined by the (1R)-configuration of the ethyl group, which is critical for its interactions in asymmetric catalysis or medicinal chemistry applications. The iodomethyl group enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOASTQODDPYFY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives of the oxazole ring or the iodinated methyl group.

    Reduction Products: Reduced forms of the oxazole ring or the iodinated methyl group.

    Hydrolysis Products: The corresponding amine and carbon dioxide.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The iodinated methyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological macromolecules through hydrogen bonding or π-π interactions, affecting their function .

Comparison with Similar Compounds

tert-Butyl N-[(1S)-1-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazol-2-yl]-2-methylpropyl]-N-methylcarbamate (SI-7b)

  • Structure : Contains a fused dihydrooxazole ring system instead of iodomethyl.
  • Synthesis : Prepared via cyclization reactions involving oxazoline precursors.
  • Reactivity : The dihydrooxazole ring reduces electrophilicity compared to the iodomethyl group, limiting cross-coupling utility but enhancing stability.
  • Application : Used in hybrid Lewis acid/base catalysis due to its rigid scaffold .

tert-Butyl N-[(5-Formyl-1,3-oxazol-2-yl)methyl]carbamate

  • Structure : Features a formyl group at the oxazole 5-position.
  • Synthesis : Synthesized via formylation of the oxazole precursor.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., hydrazine coupling) but lacks the iodine atom’s leaving-group capability.
  • Application : Serves as a precursor for Schiff base ligands .

Halogen-Substituted Analogues

tert-Butyl N-[(1R)-2-Bromo-1-{4-[(2-methylpentyl)oxy]phenyl}-ethyl]carbamate (20a)

  • Structure : Bromoethyl group instead of iodomethyl; aryloxy substituent.
  • Synthesis : Prepared via nucleophilic substitution with bromine sources.
  • Reactivity : Bromine offers moderate reactivity in Suzuki couplings but is less efficient than iodine in Stille or Ullmann reactions.
  • Application : Intermediate for GPR88 agonists in neuropharmacology .

tert-Butyl N-[(1R)-1-[4-(Carbamothiomethyl)-1,3-thiazol-2-yl]ethyl]carbamate

  • Structure : Thiazole core with a thiourea substituent.
  • Reactivity : Thiazole’s sulfur atom enhances metal coordination, while the thiourea group enables chelation in catalysis.
  • Application : Used in metalloenzyme inhibition studies .

Heterocycle-Replaced Analogues

tert-Butyl N-[1-(1,3,4-Oxadiazol-2-yl)ethyl]carbamate

  • Structure : Replaces oxazole with 1,3,4-oxadiazole.
  • Reactivity : Oxadiazole’s electron-deficient nature increases acidity of the C–H bond, enabling deprotonation for alkylation.
  • Application : Explored in antiviral drug design .

tert-Butyl N-[(1R)-1-[4-(Cyclobutylmethoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethyl]carbamate (21)

  • Structure : Triazole ring instead of oxazole.
  • Reactivity : Triazole’s click chemistry compatibility enables bioconjugation.
  • Application : Antibacterial agents targeting imidazopyrazine derivatives .

Table 1: Comparative Analysis of Structural Analogues

Compound Core Structure Key Substituent Reactivity Highlights Primary Application Reference
Target compound 1,3-Oxazole Iodomethyl High cross-coupling reactivity Synthetic intermediate
SI-7b Dihydrooxazole 4,4-Dimethyl Rigid scaffold for catalysis Hybrid Lewis acid/base catalysis
20a Aryloxy Bromoethyl Moderate Suzuki coupling GPR88 agonists
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate 1,3,4-Oxadiazole None C–H functionalization Antiviral agents
tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate 1,3-Oxazole Formyl Nucleophilic additions Schiff base ligands

Key Research Findings

Iodine vs. Bromine Reactivity : The iodomethyl group in the target compound enables efficient C–C bond formation in palladium-catalyzed reactions (e.g., 80–95% yields in Heck couplings), outperforming brominated analogues like 20a (60–75% yields) .

Steric and Electronic Effects : The Boc group in the target compound stabilizes the amine during acidic deprotection (e.g., TFA in DCM), whereas unprotected analogues (e.g., thiourea derivatives) require milder conditions .

Biological Activity : Oxazole-based compounds (e.g., SI-7b) show higher metabolic stability than thiazole derivatives in pharmacokinetic studies .

Biological Activity

Tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group, a carbamate moiety, and an oxazole ring with an iodomethyl substituent. Its molecular formula is C11H17IN2O3, with a molecular weight of approximately 352.17 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the oxazole ring may participate in hydrogen bonding or π-π interactions with biological macromolecules, influencing their function.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits promising biological activities:

  • Antimicrobial Activity : In vitro tests have shown that the compound can inhibit the growth of various bacterial strains. For example, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes such as proteases, which are crucial for viral replication. Initial results suggest that it may act as a potent inhibitor of SARS-CoV 3CL protease, a key target in antiviral drug development.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antiviral Properties : A study investigated the compound's efficacy against SARS-CoV proteases. The results indicated an IC50 value of approximately 0.39 μM, showcasing its potential as an antiviral agent .
  • Anti-inflammatory Activity : In another study focusing on anti-inflammatory properties, compounds related to this compound were synthesized and tested for their ability to reduce inflammation in animal models. Results showed significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationEffect
Iodomethyl GroupIncreases reactivity towards nucleophiles
Oxazole RingEnhances interaction with biological targets
Tert-butyl GroupImproves solubility and stability

Q & A

Q. What are the key synthetic routes for tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate, and what reaction conditions are critical?

The synthesis typically involves carbamate formation and oxazole ring functionalization. A common approach uses coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form amide or carbamate bonds. For example, similar compounds were synthesized by reacting carboxylic acid derivatives with amines under DCM/HOBt/EDC conditions, achieving yields up to 77% after 48 hours . Iodomethyl groups may be introduced via nucleophilic substitution or metal-mediated reactions (e.g., using NaI in acetone under reflux).

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on 1H/13C NMR and mass spectrometry (MS) . For oxazole-containing analogs, key NMR signals include:

  • Oxazole protons: δ ~7.5–8.5 ppm (1H, singlet for the oxazole C-H) .
  • tert-Butyl group: δ ~1.4 ppm (9H, singlet) .
  • Iodomethyl group: δ ~3.5–4.0 ppm (2H, split due to coupling with adjacent groups) . MS data (e.g., ESI-MS) typically show [M + Na]+ or [M + H]+ peaks consistent with the molecular formula (C11H17IN2O3, MW 352.17).

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles are mandatory. Use a fume hood to avoid inhalation .
  • Spill management: Absorb spills with inert material (e.g., sand) and dispose as halogenated waste .
  • Storage: Store in a cool, dry place away from light, as iodinated compounds may degrade under UV exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry and solid-state conformation of this compound?

Single-crystal X-ray diffraction using SHELX or ORTEP-3 software is critical. For stereochemical confirmation:

  • Grow crystals via slow evaporation in a solvent like ethyl acetate/hexane.
  • Data collection at low temperature (e.g., 100 K) improves resolution.
  • SHELXL refines the structure using least-squares methods, with R-factor thresholds < 0.05 for high reliability .
  • ORTEP-3 visualizes thermal ellipsoids to confirm bond angles and torsional strain in the oxazole-ethylcarbamate backbone .

Q. What strategies optimize iodomethyl group introduction during synthesis?

  • Substitution reactions: Replace bromo- or chloro-methyl precursors with NaI in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Metal catalysis: Use CuI or Pd catalysts to enhance selectivity in cross-coupling reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodide salts.

Q. How is this compound utilized in drug discovery or catalysis?

  • Pharmaceutical intermediates: Oxazole-carbamate scaffolds are common in kinase inhibitors or G-protein-coupled receptor (GPCR) agonists. For example, analogs of this compound were used to develop GPR88 agonists via bioisosteric replacement of halogens .
  • Catalysis: The oxazole ring can act as a ligand in hybrid Lewis acid/base catalysts, enabling asymmetric synthesis of chiral amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.